

The Versatility of Sterically Hindered Boronic Acids: A Technical Guide

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Sterically hindered boronic acids, a class of organoboron compounds characterized by bulky substituents flanking the boronic acid moiety, have emerged as powerful tools in a diverse range of scientific disciplines. Their unique structural and electronic properties offer distinct advantages in applications spanning organic synthesis, chemical biology, and medicinal chemistry. This in-depth technical guide explores the core applications of these versatile molecules, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate their adoption and further innovation in research and development.

Suzuki-Miyaura Coupling: Overcoming Steric Challenges in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically demanding substrates, particularly those involving di- or tri-ortho-substituted aryl halides and boronic acids, presents a significant challenge. Steric hindrance can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and undesired side reactions. The development of specialized ligands and catalytic systems has been instrumental in overcoming these limitations, allowing for the synthesis of highly congested biaryl structures.[1][2][3][4][5][6]



Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving various sterically hindered boronic acids and aryl halides, highlighting the impact of different catalysts and reaction conditions.



Stericall y Hindere d Boronic Acid	Aryl Halide	Catalyst /Ligand	Base	Solvent	Temp (°C)	Yield (%)	Referen ce
2- Methylph enylboro nic acid	1-Bromo- 2- methylbe nzene	Pd(OAc) ₂ / SPhos	КзРО4	Toluene/ H ₂ O	100	95	[7]
2,6- Dimethyl phenylbo ronic acid	1-Chloro- 2,6- dimethylb enzene	[(cinnam yl)PdCl]² / XPhos	КзРО4	t- AmylOH	100	85	[2]
Mesitylbo ronic acid	1-Bromo- 2,4,6- trimethyl benzene	Pd ₂ (dba) ₃ / RuPhos	КзРО4	Dioxane	100	92	[7]
2,4,6- Triisopro pylphenyl boronic acid	1-Bromo- 2,4,6- triisoprop ylbenzen e	Pd(OAc)₂ / BI- DIME	K₃PO4	Toluene	110	88	[4]
2- Methylph enylboro nic acid	2- Bromotol uene	PdCl ₂ (N H ₂ CH ₂ C OOH) ₂	K2CO3	Ethanol/ H ₂ O	RT	Good	[8]
2,6- Dimethyl phenylbo ronic acid	2,6- Dimethyl- 1- chlorobe nzene	Allyl(IPr) PdCl	K2CO₃	THF	RT	>95 (GC)	[2]



Experimental Protocol: Synthesis of a Sterically Hindered Biaryl via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2,2',6,6'-tetramethylbiphenyl from 2-bromo-m-xylene and 2,6-dimethylphenylboronic acid.

Materials:

- 2-Bromo-m-xylene
- 2,6-Dimethylphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K₃PO₄)
- Toluene
- Water (degassed)
- Schlenk flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas supply
- Standard glassware for workup and purification

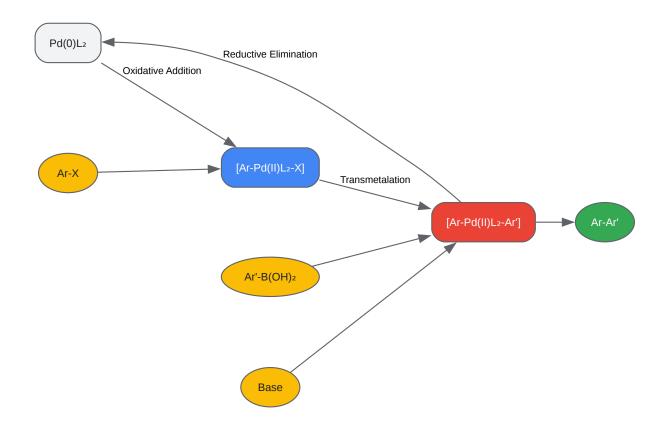
- To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-m-xylene (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
- Add toluene (5 mL) and degassed water (0.5 mL) to the flask.



- Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,2',6,6'-tetramethylbiphenyl.

Visualization: Suzuki-Miyaura Catalytic Cycle





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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][9][10][11]

Enzyme Inhibition: Targeting Active Sites with Steric Precision

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases. Their mechanism of inhibition involves the formation of a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[12] [13][14][15][16][17][18][19] Steric hindrance on the boronic acid can be strategically employed to enhance selectivity and potency by exploiting the specific topology of the enzyme's active site. The bulky groups can create favorable interactions within hydrophobic pockets or, conversely, prevent binding to off-target enzymes with more restricted active sites.



Quantitative Data: Inhibition Constants (Ki) of Sterically Hindered Boronic Acid Enzyme Inhibitors

The following table presents the inhibition constants (Ki) for a selection of sterically hindered boronic acids against the serine protease α -chymotrypsin.

Inhibitor	Enzyme	Ki (μM)	рН	Reference
Phenylethanebor onic acid	α-Chymotrypsin	2.5	7.5	[15]
Benzamidometh aneboronic acid	α-Chymotrypsin	8.1	7.5	[14]
3- Aminophenylbor onic acid	α-Chymotrypsin	140	7.0	[12]
2- Phenylethanebor onic acid	Chymotrypsin	-	-	[15]

Experimental Protocol: Determination of Ki for a Competitive Inhibitor of α -Chymotrypsin

This protocol outlines the determination of the inhibition constant (Ki) of a sterically hindered boronic acid against α -chymotrypsin using a spectrophotometric assay.[20][21][22][23][24][25] [26]

Materials:

- α-Chymotrypsin from bovine pancreas
- N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (substrate)
- Sterically hindered boronic acid inhibitor
- Tris-HCl buffer (e.g., 50 mM, pH 7.8)



- · Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Thermostated incubator

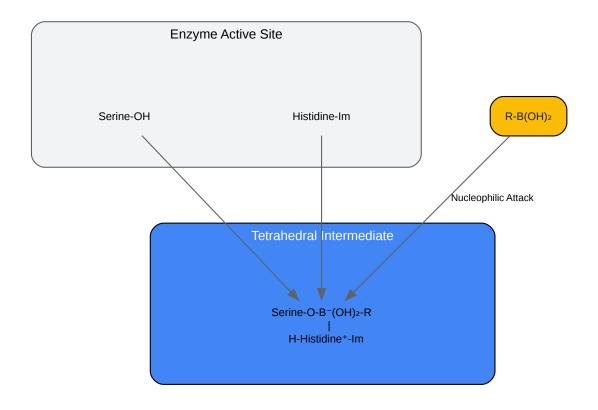
- Prepare Solutions:
 - \circ Prepare a stock solution of α -chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
 - Prepare a stock solution of the substrate in DMSO.
 - Prepare a stock solution of the sterically hindered boronic acid inhibitor in DMSO.
 - Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.
 - Prepare a series of dilutions of the substrate in Tris-HCl buffer.
- Enzyme Inhibition Assay:
 - \circ In a 96-well microplate, add a fixed concentration of α -chymotrypsin to each well.
 - Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
 - Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25 °C) for a set time (e.g., 15 minutes) to allow for binding equilibrium.
 - Initiate the reaction by adding varying concentrations of the substrate to the wells.
 - Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitroaniline.
- Data Analysis:



- Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
- Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
- Determine the apparent Km (Km,app) and Vmax (Vmax,app) from each curve.
- For competitive inhibition, Vmax will remain constant, while K_m,app will increase with increasing inhibitor concentration.
- Plot the slope of the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) against the inhibitor concentration. The x-intercept of this plot will be -Ki.
- Alternatively, use non-linear regression analysis software to fit the data to the competitive inhibition model to directly obtain the Ki value.

Visualization: Mechanism of Serine Protease Inhibition by a Boronic Acid





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Caption: Boronic acid forming a tetrahedral adduct with the catalytic serine in a protease active site.

Bioconjugation: Site-Selective Modification of Biomolecules

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols has been harnessed for the site-selective modification of proteins and other biomolecules.[13][14][25][27] [28][29][30][31][32][33] This "boronate ester" linkage is stable under physiological conditions but can be reversed by changes in pH or the addition of a competing diol. Sterically hindered boronic acids can offer enhanced stability of the boronate ester and can be used in combination with other bioorthogonal chemistries for sequential labeling.[27] Furthermore,



specific boronic acid derivatives, such as 2-formylphenylboronic acid, can react with N-terminal cysteine residues to form stable thiazolidino boronate conjugates.[13]

Quantitative Data: Protein Bioconjugation Yields

The following table provides examples of protein bioconjugation yields using sterically hindered or functionalized boronic acids.

Protein	Boronic Acid Reagent	Reaction Type	Yield (%)	Reference
WW-domain (with p- iodophenylalanin e)	Various arylboronic acids	Suzuki-Miyaura Coupling	40-90	[34]
T4 Lysozyme (V131C)	Trifunctional reagent with alkenylboronic acid	Nickel-catalyzed Cysteine Arylation	High	[27]
Green Fluorescent Protein (GFP)	2-Nitro- arylboronic acid	Nickel-catalyzed Cysteine Arylation	~80	[32]
Peptides	ortho- Sulfonamide arylboronic acids	N-terminal Arylation	High	[13]

Experimental Protocol: Site-Selective Protein Labeling with 2-Formylphenylboronic Acid

This protocol describes the labeling of a protein with an N-terminal cysteine residue using 2-formylphenylboronic acid (2-FPBA).[13]

Materials:

Protein with an N-terminal cysteine residue

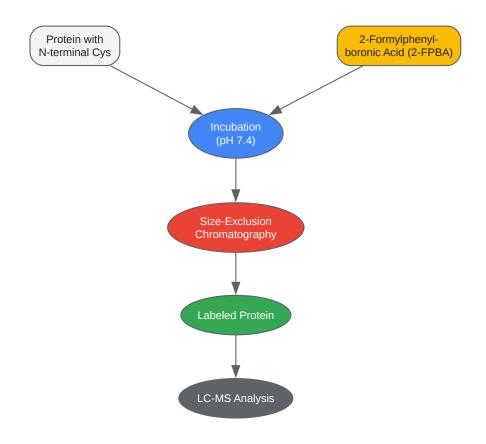


- 2-Formylphenylboronic acid (2-FPBA)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- LC-MS for analysis

- Prepare Solutions:
 - Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
 - Prepare a stock solution of 2-FPBA in DMSO (e.g., 100 mM).
- Labeling Reaction:
 - To the protein solution, add the 2-FPBA stock solution to a final concentration of 1-5 mM.
 The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
 - Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.
- Purification:
 - Remove the excess unreacted 2-FPBA by size-exclusion chromatography using a preequilibrated PD-10 column with PBS.
 - Collect the protein-containing fractions.
- Analysis:
 - Confirm the successful labeling and determine the labeling efficiency by liquid chromatography-mass spectrometry (LC-MS). The mass of the labeled protein will be increased by the mass of the 2-FPBA minus the mass of a water molecule.



Visualization: Site-Selective Protein Labeling Workflow



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Caption: Workflow for site-selective labeling of a protein with 2-formylphenylboronic acid.

Saccharide Sensing: Fluorescent Detection of Sugars

The reversible interaction between boronic acids and diols forms the basis of fluorescent sensors for saccharides.[8][11][20][22][23][28][29][35][36][37][38][39] These sensors typically consist of a fluorophore linked to a boronic acid recognition unit. Upon binding to a saccharide, the electronic properties of the boronic acid change, which in turn modulates the fluorescence of the attached fluorophore. This can manifest as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. Steric hindrance can be incorporated into the sensor design to fine-tune the binding affinity and selectivity for specific saccharides.



Quantitative Data: Binding Constants of Boronic Acid- Based Saccharide Sensors

The following table shows the binding constants (Ka) of various boronic acid-based sensors with different saccharides.

Boronic Acid Sensor	Saccharide	Binding Constant (Ka, M ⁻¹)	Conditions	Reference
Phenylboronic acid	Fructose	4370	D ₂ O, 31 °C	[20]
Phenylboronic acid	Glucose	110	D₂O, 27 °C	[20]
3- Aminophenylbor onic acid	Fructose	~102 (quenching constant)	-	[20]
Diboronic acid sensor 8 ₆	Glucose	960	Mixed solvents	[20]
Diboronic acid sensor 8 ₆	Fructose	760	Mixed solvents	[20]
Cationic diboronic acid 9	Glucose	2512	Aqueous solution, physiological pH	[20]
Bisboronic acid 27	Sorbitol	1060	50% MeOH/0.1 M aq. phosphate buffer, pH 7.4	[11]
Bisboronic acid 27	Fructose	200	50% MeOH/0.1 M aq. phosphate buffer, pH 7.4	[11]
Bisboronic acid	Glucose	12	50% MeOH/0.1 M aq. phosphate buffer, pH 7.4	[11]



Experimental Protocol: Fluorescent Detection of Glucose Using a Boronic Acid-Based Sensor

This protocol describes a general procedure for evaluating the response of a fluorescent boronic acid-based sensor to glucose.[21][22][39]

Materials:

- Fluorescent boronic acid sensor
- Glucose, fructose, and other saccharides for selectivity testing
- Buffer solution (e.g., phosphate buffer, pH 7.4)
- DMSO (if the sensor is not water-soluble)
- Fluorometer
- Cuvettes or 96-well black microplates

- Prepare Solutions:
 - Prepare a stock solution of the fluorescent boronic acid sensor in buffer or DMSO.
 - Prepare stock solutions of the saccharides in the same buffer.
- Fluorescence Measurements:
 - In a cuvette or a well of a microplate, add the buffer solution.
 - Add a small aliquot of the sensor stock solution to achieve the desired final concentration.
 - Record the initial fluorescence spectrum of the sensor.
 - Titrate the sensor solution with increasing concentrations of the saccharide stock solution.

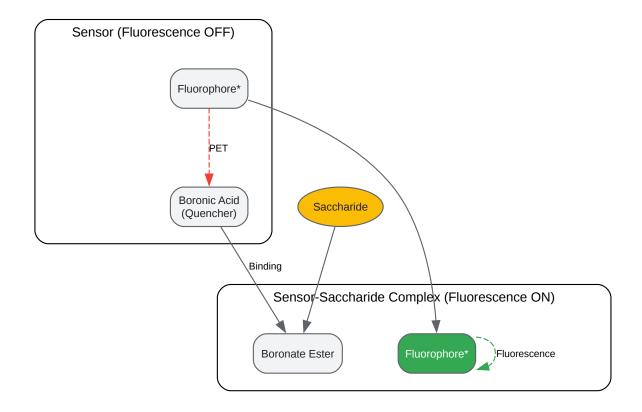


 After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.

• Data Analysis:

- Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.
- Fit the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) to determine the binding constant (Ka).
- Repeat the experiment with other saccharides to assess the selectivity of the sensor.

Visualization: Mechanism of a PET-Based Fluorescent Boronic Acid Sensor





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Caption: Mechanism of a Photoinduced Electron Transfer (PET)-based fluorescent boronic acid sensor.[23][38]

Conclusion

Sterically hindered boronic acids represent a class of molecules with remarkable utility and potential. Their application in overcoming challenging Suzuki-Miyaura couplings has enabled the synthesis of complex molecular architectures previously deemed inaccessible. In the realm of medicinal chemistry, their role as selective enzyme inhibitors continues to be a fruitful area of research for the development of novel therapeutics. Furthermore, their unique reactivity with diols has paved the way for innovative approaches to bioconjugation and the design of sophisticated saccharide sensors. The data, protocols, and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize and further explore the vast potential of sterically hindered boronic acids in their respective fields.

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